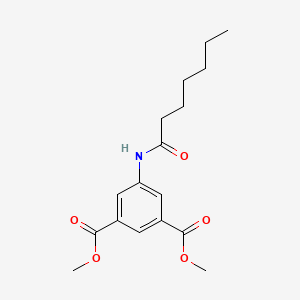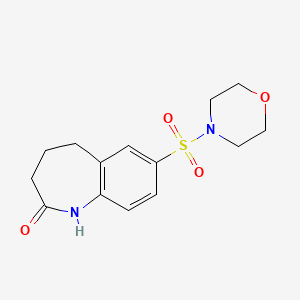![molecular formula C17H11N5O2 B12479652 7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12479652.png)
7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a pyrano[2,3-d]pyrimidine ring system. The presence of multiple functional groups, such as the amino, oxo, and cyano groups, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroquinoline-3-carbaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran and catalysts like triethylamine or piperidine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process and ensure consistency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amino alcohols or diamines. Substitution reactions can result in a wide range of derivatives with varying biological activities .
Scientific Research Applications
7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and mepacrine share the quinoline moiety and exhibit similar biological activities.
Pyrano[2,3-d]pyrimidine derivatives: These compounds have similar core structures and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in its combination of functional groups and fused ring systems, which confer distinct chemical reactivity and biological properties. This makes it a valuable scaffold for the development of new drugs and materials with enhanced efficacy and specificity .
Properties
Molecular Formula |
C17H11N5O2 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
7-amino-4-oxo-5-quinolin-4-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H11N5O2/c18-7-11-13(10-5-6-20-12-4-2-1-3-9(10)12)14-16(23)21-8-22-17(14)24-15(11)19/h1-6,8,13H,19H2,(H,21,22,23) |
InChI Key |
HDYAKNYCCNKLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12479569.png)
![N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)butanamide](/img/structure/B12479571.png)

![4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12479580.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B12479587.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12479598.png)

![2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12479618.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B12479621.png)
![N-({4-[(1E)-3,3-diethyltriaz-1-en-1-yl]phenyl}sulfonyl)propanamide](/img/structure/B12479624.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(4-fluorophenyl)glycinamide](/img/structure/B12479627.png)

![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12479639.png)

